PXR Functional Activity Switch: Methyl Ester Agonist (EC50 = 18 µM) vs. Carbothioate Antagonist (IC50 = 6.3 µM) Governed by Ester Substituent
The target methyl ester acts as a human PXR agonist with an EC50 of 18,000 nM (18 µM) in a cell-based reporter gene assay [1]. In contrast, the S-p-tolyl carbothioate analog SPB03255—which shares the identical 3,5′-biisoxazole core—functions as a PXR antagonist with an IC50 of 6,300 nM (6.3 µM) [2]. This represents a functional reversal (agonist → antagonist) driven solely by the C4′ ester substituent, and the carbothioate is approximately 2.9-fold more potent at its target despite the opposing functional effect.
| Evidence Dimension | PXR functional activity (agonist vs. antagonist) |
|---|---|
| Target Compound Data | EC50 = 18,000 nM (agonist) — Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate |
| Comparator Or Baseline | IC50 = 6,300 nM (antagonist) — S-p-tolyl 3′,5-dimethyl-3,5′-biisoxazole-4′-carbothioate (SPB03255) |
| Quantified Difference | ~2.9-fold potency difference with opposite functional activity (agonist vs. antagonist); both act at human PXR |
| Conditions | Target compound: human full-length PXR transfected in HepG2 cells co-transfected with pSG5-RXR, luciferase reporter gene assay [1]. Comparator: human PXR transfected in HepG2 cells co-transfected with pSG5-RXR/pCMV-β-galactosidase/p(CYP3A4)-TK-Luc, inhibition of rifaximin-induced transactivation [2]. |
Why This Matters
Procurement specifications for PXR screening must explicitly mandate the methyl ester form; inadvertent substitution with a carbothioate analog will invert functional activity and confound SAR interpretation.
- [1] BindingDB. BDBM50448128 (CHEMBL3122141): Agonist activity at human full-length PXR transfected in human HepG2 cells — EC50 1.80E+4 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448128 (accessed 2025). View Source
- [2] Ekins, S.; Kholodovych, V.; Ai, N.; Sinz, M.; Gal, J.; Gera, L.; Welsh, W. J.; Bachmann, K.; Mani, S. Computational Discovery of Novel Low Micromolar Human Pregnane X Receptor Antagonists. Mol. Pharmacol. 2008, 74 (3), 662–672. https://doi.org/10.1124/mol.108.049437. View Source
